molecular formula C16H22ClN5O2S B2970210 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1185080-56-1

2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2970210
CAS No.: 1185080-56-1
M. Wt: 383.9
InChI Key: BWOHCOZGPSQUJA-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a fused thieno[2,3-c]pyridine core substituted with an ethyl group at position 6, a carboxamide group at position 3, and a 1,3-dimethylpyrazole-5-carboxamido moiety at position 2. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S.ClH/c1-4-21-6-5-10-12(8-21)24-16(13(10)14(17)22)18-15(23)11-7-9(2)19-20(11)3;/h7H,4-6,8H2,1-3H3,(H2,17,22)(H,18,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOHCOZGPSQUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NN3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1185080-56-1) is a synthetic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C16H22ClN5O2S
  • Molecular Weight : 383.9 g/mol
  • Structure : The compound features a thieno[2,3-c]pyridine core with a pyrazole moiety that contributes to its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds often display significant antimicrobial properties. A study highlighted the effectiveness of similar pyrazole derivatives against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups in the structure enhances their antibacterial effects .

2. Anti-inflammatory Properties

Compounds containing pyrazole moieties have been reported to exhibit anti-inflammatory effects. For instance, some derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that our compound may also possess similar anti-inflammatory capabilities.

3. Cytotoxicity and Cancer Research

Several studies have investigated the cytotoxic effects of thieno[2,3-c]pyridine derivatives on cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and survival. Specific derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The pyrazole ring may inhibit specific enzymes or receptors involved in inflammatory pathways.
  • The thieno[2,3-c]pyridine structure could interact with DNA or RNA synthesis processes in cancer cells.

Case Studies

Several experimental studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompound TestedBiological ActivityResults
Pyrazole Derivative AAnti-inflammatory61–85% TNF-α inhibition at 10 µM
Thieno Derivative BAntimicrobialMIC of 6.25 µg/mL against K. pneumonia
Tetrahydrothieno Derivative CCytotoxicityIC50 < 10 µM against cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid thienopyridine-pyrazole framework. Below is a detailed comparison with analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Applications (Inferred)
Target Compound Thieno[2,3-c]pyridine 6-Ethyl, 2-(1,3-dimethylpyrazole-5-carboxamido), 3-carboxamide Amide, pyrazole, thiophene Kinase inhibition, CNS modulation
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Dihydropyrazole 4-Methoxyphenyl, phenyl Carboximidamide (amidine) Antimicrobial, anti-inflammatory
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride Pyrazolo[4,3-c]pyridine Cyclohexyl carboxamide Amide, pyrazole Neurological target modulation
6-Chloro-5-Methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidine 6-Chloro, 5-methyl Ketone, thiophene Anticancer, enzyme inhibition

Key Observations:

Core Heterocycle Differences: The target compound’s thieno[2,3-c]pyridine core differs from the pyrazolo[4,3-c]pyridine in and the thieno[2,3-d]pyrimidine in . These variations influence electronic properties and binding affinities. The dihydropyrazole analogs in lack fused aromatic systems, reducing planarity and metabolic stability compared to the target compound.

Substituent Impact: The 1,3-dimethylpyrazole group in the target compound may enhance metabolic stability compared to phenyl-substituted pyrazoles in .

Functional Group Variations :

  • The carboxamide in the target compound and contrasts with the carboximidamide (amidine) in , which has higher basicity and may affect target selectivity .

Research Findings and Limitations

  • The ethyl and dimethyl groups may optimize steric interactions with ATP-binding pockets.
  • Synthesis Challenges : highlights advancements in synthesizing bioactive heterocycles, suggesting that the target compound’s synthesis may involve multi-step coupling reactions, analogous to methods for pyrazole derivatives .
  • Gaps in Evidence : Specific pharmacokinetic or efficacy data for the target compound are absent. Further studies using platforms like 3D cell culture (as in ) could elucidate its bioactivity in physiologically relevant models.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical factors, while response surface methodology (RSM) refines optimal conditions .
  • Monitor intermediates via HPLC or LC-MS to track byproduct formation and adjust reaction kinetics .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

  • Combine multidimensional NMR (e.g., 1^1H, 13^13C, HSQC) to resolve complex heterocyclic regions and confirm substituent positioning .
  • Validate purity via high-resolution mass spectrometry (HRMS) and X-ray diffraction for absolute stereochemical confirmation .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability testing at elevated temperatures (40–60°C) and humidity (75% RH) while monitoring degradation products via UPLC-PDA . Include photostability assessments under ICH Q1B guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

  • Apply density functional theory (DFT) to model reaction pathways and compare with experimental kinetic data (e.g., Arrhenius plots). Use ICReDD’s integrated computational-experimental framework to iteratively refine models .
  • Cross-validate findings using isotopic labeling or in situ spectroscopy (e.g., FT-IR) to detect transient intermediates .

Q. How can enantiomeric impurities be detected and separated given the compound’s structural complexity?

Methodological Answer:

  • Employ chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. Validate separation efficiency using circular dichroism (CD) or vibrational optical activity (VOA) spectroscopy .
  • For preparative-scale resolution, consider crystallization-induced asymmetric transformation with chiral co-solvents .

Q. What methodologies address discrepancies between in vitro bioactivity and in vivo efficacy?

Methodological Answer:

  • Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolism. Validate with LC-MS/MS biodistribution studies in rodent models .
  • Investigate metabolite formation using hepatic microsome assays coupled with HRMS-based metabolomics .

Q. How can hygroscopicity challenges be mitigated during formulation studies?

Methodological Answer:

  • Characterize hygroscopicity via dynamic vapor sorption (DVS) and pair with moisture-barrier excipients (e.g., hydroxypropyl methylcellulose). Use Karl Fischer titration for real-time water content monitoring during processing .

Q. What computational tools predict this compound’s interaction with biological targets?

Methodological Answer:

  • Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Validate using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations for Scaling

Q. How can reaction scalability from milligram to gram scales be optimized without compromising selectivity?

Methodological Answer:

  • Implement flow chemistry systems to enhance heat/mass transfer and reduce side reactions. Use DoE-guided parameter scaling (e.g., maintaining consistent Reynolds number) .
  • Monitor real-time process deviations via PAT (Process Analytical Technology) tools like Raman spectroscopy .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in multi-laboratory studies involving this compound?

Methodological Answer:

  • Standardize synthetic protocols using CRF (Common Reaction Framework) templates and share raw spectral data via open-access repositories.
  • Perform inter-laboratory cross-validation with blinded samples and statistical analysis (e.g., ANOVA for batch-to-batch variability) .

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